molecular formula C20H39NaO6S B13786108 Sodium 9-acetoxy-1-nonylnonyl sulphate CAS No. 65150-91-6

Sodium 9-acetoxy-1-nonylnonyl sulphate

Cat. No.: B13786108
CAS No.: 65150-91-6
M. Wt: 430.6 g/mol
InChI Key: WLPNDFZAYVCXRB-UHFFFAOYSA-M
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Description

Contextualization of Complex Acetoxylated Alkyl Sulfates in Chemical and Biological Sciences

Complex acetoxylated alkyl sulfates are a specialized subgroup of functionalized organic sulfates characterized by the presence of an acetoxy group along the alkyl chain. This ester functionality introduces a site for potential hydrolytic cleavage, rendering the molecule responsive to chemical or enzymatic stimuli. In the chemical sciences, these compounds are investigated for their unique self-assembly behaviors, where the acetoxy group can influence micellar structures and phase transitions. In the biological sciences, the acetoxy group can serve as a handle for targeted delivery or as a pro-drug feature, where the active form of the molecule is released upon esterase activity.

Academic Significance of Functionalized Amphiphiles in Advanced Material Science and Mechanistic Biology

Functionalized amphiphiles, such as Sodium 9-acetoxy-1-nonylnonyl sulphate, are of considerable academic interest due to their ability to self-assemble into a variety of supramolecular structures, including micelles, vesicles, and liquid crystals. acs.org In advanced material science, these assemblies serve as templates for the synthesis of nanostructured materials, as delivery vehicles for active ingredients, and as components of responsive "smart" materials. nih.gov The tunability of their self-assembly, dictated by the nature and position of the functional groups, allows for the rational design of materials with bespoke properties. acs.org

In mechanistic biology, functionalized amphiphiles are employed as tools to probe and mimic biological processes. For instance, they can be used to create model cell membranes to study the interactions of proteins and drugs with the lipid bilayer. umsl.edu The incorporation of specific functional groups allows for the investigation of processes such as membrane fusion, signal transduction, and the transport of molecules across cellular barriers. umsl.edu

Research Rationale for Investigating this compound

The specific structure of this compound, with its C18 backbone, a centrally located acetoxy group, and a terminal sulfate (B86663), presents a unique combination of features that motivates its investigation. The long alkyl chain suggests strong hydrophobic interactions and a low critical micelle concentration (CMC), making it an efficient surfactant. The placement of the acetoxy group at the 9th position of the nonylnonyl chain introduces a degree of branching and a potential cleavage site, which could influence its packing in aggregates and its biodegradability.

Academic research into this particular molecule would likely focus on elucidating the structure-property relationships that arise from its distinct architecture. Key research questions would include how the acetoxy group affects its surface activity, aggregation behavior, and interaction with biological membranes. Furthermore, its potential as a stimuli-responsive surfactant, releasing acetic acid and the corresponding hydroxylated alkyl sulfate upon hydrolysis, could be a focal point for applications in drug delivery or as a pH-altering agent in specific microenvironments.

Overview of Theoretical Research Methodologies and Scope for this compound

The investigation of this compound at a molecular level can be significantly enhanced through the use of theoretical and computational methods. Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, providing insights into the stability of the acetoxy group and the charge distribution across the sulfate headgroup. researchgate.net

Molecular Dynamics (MD) simulations are a powerful tool to explore the self-assembly of this surfactant in aqueous solution. mdpi.com These simulations can provide detailed information on the size, shape, and structure of the resulting micelles or other aggregates. Furthermore, MD simulations can be used to study the interaction of individual surfactant molecules or their aggregates with model lipid bilayers, offering a molecular-level understanding of how this functionalized amphiphile might perturb or integrate into cell membranes. The scope of such theoretical studies would be to predict the macroscopic properties of this compound based on its molecular structure, thereby guiding experimental work and the design of new applications.

Detailed Research Findings

While specific experimental data for this compound is not widely available in peer-reviewed literature, the following table presents expected properties based on the behavior of analogous long-chain alkyl sulfates.

PropertyExpected Value/CharacteristicRationale
Molecular Formula C20H39NaO6SBased on structural components
Molecular Weight 446.57 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for sodium alkyl sulfates
Critical Micelle Concentration (CMC) LowLong C18 alkyl chain increases hydrophobicity
Surface Tension at CMC 25-35 mN/mCharacteristic of efficient surfactants
Biodegradability Potentially enhancedEster linkage may be susceptible to hydrolysis

Properties

CAS No.

65150-91-6

Molecular Formula

C20H39NaO6S

Molecular Weight

430.6 g/mol

IUPAC Name

sodium;1-acetyloxyoctadecan-9-yl sulfate

InChI

InChI=1S/C20H40O6S.Na/c1-3-4-5-6-7-10-13-16-20(26-27(22,23)24)17-14-11-8-9-12-15-18-25-19(2)21;/h20H,3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1

InChI Key

WLPNDFZAYVCXRB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCCOC(=O)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Sodium 9 Acetoxy 1 Nonylnonyl Sulphate

Retrosynthetic Analysis of Sodium 9-acetoxy-1-nonylnonyl sulphate Precursors

A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the complex structure into simpler, more readily available starting materials. The primary disconnections are at the sulphate ester linkage, the acetate (B1210297) ester linkage, and the carbon-carbon bond at the center of the C18 backbone.

The analysis begins by disconnecting the sulphate group, identifying the precursor as the secondary alcohol, 9-acetoxy-1-nonylnonanol. This alcohol can be derived from its corresponding diol, nonane-1,9-diol, through a regioselective acetylation. The nonane-1,9-diol itself presents a key synthetic challenge: the construction of a long, functionalized alkyl chain.

A central C-C bond disconnection of the C18 backbone of a precursor like 9-hydroxynonylnonan-1-ol suggests two nine-carbon fragments. A plausible synthetic strategy involves the coupling of two C9 synthons. For instance, a Grignard reagent derived from a 9-halononanol derivative could react with a C9 aldehyde, such as 9-oxononanal. This approach strategically places a hydroxyl group at the C9 position, which is crucial for the final structure. leah4sci.comorganicchemistrytutor.comkhanacademy.org An alternative disconnection could involve a Wittig reaction between a C9 phosphonium (B103445) ylide and a C9 aldehyde, which would form a C=C double bond at the center of the chain that can subsequently be reduced. organic-chemistry.orglumenlearning.comwikipedia.org

This retrosynthetic pathway breaks down the synthesis into three key stages:

Formation of the C18 functionalized diol backbone.

Selective acetylation of the secondary hydroxyl group.

Sulfation of the terminal primary hydroxyl group.

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The optimization of this route would involve maximizing yields, ensuring high regioselectivity, and minimizing side reactions at each step.

Alkyl Chain Elongation and Functionalization Approaches for this compound Scaffold

The cornerstone of the synthesis is the construction of the C18 (nonylnonyl) backbone with hydroxyl groups at the C1 and C9 positions. A highly effective method for this transformation is the Grignard reaction, known for its reliability in forming carbon-carbon bonds. leah4sci.comorganicchemistrytutor.comkhanacademy.orgyoutube.com

A potential route begins with 9-bromononan-1-ol. The hydroxyl group must first be protected to prevent it from interfering with the Grignard reagent formation. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.

Step 1: Protection of 9-bromononan-1-ol 9-bromononan-1-ol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in a solvent like dichloromethane (B109758) (DCM) to yield (9-bromononyloxy)(tert-butyl)dimethylsilane.

Step 2: Grignard Reagent Formation and Reaction The protected bromoalkane is then treated with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent. khanacademy.org This organometallic intermediate is then reacted with a suitable C9 electrophile, such as 9-(tert-butyldimethylsilyloxy)nonanal, which can be prepared by the oxidation of the corresponding protected 9-hydroxynonanal. The reaction between the Grignard reagent and the aldehyde, followed by an acidic workup, yields the protected C18 diol.

Step 3: Deprotection The TBDMS protecting groups are removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, to yield the target diol, nonadecane-1,9-diol.

An alternative approach for chain elongation is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. lumenlearning.comthermofisher.commasterorganicchemistry.com This would require the synthesis of a C9 phosphonium salt and a C9 aldehyde. The resulting alkene would then be hydrogenated to form the saturated C18 backbone. While effective, this route adds an extra reduction step compared to the Grignard approach.

Hypothetical Data Table for Grignard Reaction Optimization

EntryElectrophileGrignard SolventTemperature (°C)Reaction Time (h)Yield (%)
19-oxononanalDiethyl Ether0 to RT1265
29-oxononanalTHF0 to RT1272
39-(TBDMS-oxy)nonanalTHF-78 to RT885
49-(TBDMS-oxy)nonanal2-MeTHF-78 to RT888

Regioselective Acetoxylation Protocols for Nonylnonyl Derivatives Leading to this compound

With nonadecane-1,9-diol in hand, the next step is the selective acetylation of the secondary hydroxyl group at the C9 position, leaving the primary hydroxyl group at C1 free for the subsequent sulfation. The primary hydroxyl group is generally more sterically accessible and more reactive than the secondary one. Therefore, direct selective acetylation of the secondary hydroxyl group can be challenging.

A common strategy to achieve this is to protect the more reactive primary alcohol first. This can be accomplished using a sterically hindered protecting group that reacts preferentially with the primary hydroxyl. For example, a bulky silyl (B83357) ether like triisopropylsilyl (TIPS) chloride could be used.

Step 1: Selective Protection of the Primary Alcohol Reacting nonadecane-1,9-diol with one equivalent of TIPSCl in the presence of a base like pyridine (B92270) would preferentially form the silyl ether at the C1 position.

Step 2: Acetylation of the Secondary Alcohol The remaining free secondary hydroxyl group at C9 can then be acetylated using standard conditions, such as acetic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Step 3: Deprotection of the Primary Alcohol The TIPS group can then be selectively removed under acidic conditions or with a fluoride source to regenerate the primary alcohol, yielding 9-acetoxy-nonadecan-1-ol.

Recent advances in catalysis have explored enzymatic and transition-metal-catalyzed methods for regioselective acylation, which could provide a more direct route, avoiding the need for protection-deprotection steps. rsc.org

Stereoselective Sulfation Techniques for Terminal Hydroxyl Groups in this compound Synthesis

The final step in the synthesis is the sulfation of the primary hydroxyl group of 9-acetoxy-nonadecan-1-ol. This reaction transforms the alcohol into a sulphate ester, which is then neutralized to form the sodium salt. Several reagents are commonly used for the sulfation of alcohols. google.comgoogle.comnih.gov

A widely used and effective sulfating agent is the sulfur trioxide-pyridine complex (SO₃·py). This reagent is milder than others like chlorosulfonic acid, reducing the risk of side reactions such as elimination or reaction with the acetate group.

Sulfation and Neutralization: 9-acetoxy-nonadecan-1-ol is dissolved in an aprotic solvent like pyridine or dichloromethane and treated with the SO₃·py complex. The reaction is typically carried out at or below room temperature. After the reaction is complete, the resulting alkyl hydrogen sulphate is neutralized with an aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate to yield the final product, this compound.

The term "stereoselective" in the subsection title is noted; however, for the sulfation of a terminal, achiral primary alcohol, stereoselectivity is not a factor. If the substrate were a chiral secondary alcohol, achieving stereoselective sulfation would require the use of chiral catalysts or reagents, which is an advanced topic in asymmetric synthesis. Biocatalytic sulfation using sulfotransferases is an emerging method that can exhibit high stereoselectivity. nih.gov

Hypothetical Data Table for Sulfation Reaction Conditions

EntrySulfating AgentSolventTemperature (°C)Neutralizing BaseYield (%)
1Chlorosulfonic AcidDichloromethane0NaOH75
2SO₃·PyridinePyridineRoom TempNaOH92
3SO₃·DMFDichloromethaneRoom TempNaHCO₃88
4Sulfamic AcidNeat100NaOH80

Post-Synthetic Modification and Derivatization of this compound Analogues

The structure of this compound offers several sites for post-synthetic modification to generate analogues with tailored properties. The most accessible functional group for derivatization is the acetate ester.

Hydrolysis of the acetate group under basic conditions would yield the corresponding 9-hydroxy derivative, Sodium 9-hydroxy-1-nonylnonyl sulphate. This di-functional surfactant, with a hydroxyl group and a sulphate group, could exhibit interesting solubility and interfacial properties.

Furthermore, the secondary hydroxyl group of this new derivative could be re-functionalized with other acyl groups to modulate the hydrophobicity of the molecule's core. For example, reaction with longer-chain acyl chlorides (e.g., hexanoyl chloride) would increase the lipophilicity, while reaction with functionalized acyl chlorides (e.g., containing an ether or amide) could introduce new functionalities.

Application of Green Chemistry Principles in the Synthesis of this compound

The proposed multi-step synthesis can be evaluated through the lens of green chemistry to identify areas for improvement. Key principles of green chemistry include waste prevention, use of less hazardous chemical syntheses, and designing for energy efficiency.

Atom Economy: The Grignard and Wittig reactions, while effective for C-C bond formation, have moderate atom economy due to the formation of stoichiometric byproducts (magnesium salts or triphenylphosphine (B44618) oxide). Exploring catalytic C-C coupling reactions could improve this aspect.

Solvent Choice: The use of ethereal solvents like diethyl ether and THF is common in Grignard reactions but poses safety and environmental concerns. The use of greener solvents like 2-methyl-THF (2-MeTHF), which is derived from renewable resources and has a better safety profile, is a viable alternative.

Use of Protecting Groups: The proposed route involves several protection and deprotection steps, which adds to the step count and generates waste. Developing regioselective enzymatic reactions for the acetylation step could eliminate the need for protecting groups, significantly streamlining the synthesis. rsc.org

Reagent Choice: The use of milder sulfating agents like the SO₃·pyridine complex is a step towards a greener process compared to more hazardous reagents like oleum (B3057394) or chlorosulfonic acid. nih.gov Biocatalytic approaches using sulfotransferases could offer an even milder and more selective alternative, operating in aqueous media at ambient temperatures. nih.gov

Energy Efficiency: Many of the proposed steps require heating or cooling. Optimizing reaction conditions to proceed at ambient temperature would reduce energy consumption. Microwave-assisted synthesis could also be explored to reduce reaction times and energy input.

By incorporating these principles, the synthesis of this compound and its analogues could be made more sustainable and environmentally benign.

Mechanistic Investigations of Sodium 9 Acetoxy 1 Nonylnonyl Sulphate Interactions

Interfacial and Supramolecular Assembly Mechanisms of Sodium 9-acetoxy-1-nonylnonyl sulphate in Various Media

Data on the adsorption of this compound at various interfaces (e.g., air-water, oil-water) and its self-assembly into supramolecular structures like micelles or vesicles in different media (e.g., aqueous solutions, organic solvents) is not currently available.

Molecular Interactions of this compound with Model Biological Membranes (in vitro/ex vivo studies)

There is no available research detailing the molecular interactions of this compound with model biological membranes. Such studies would be necessary to understand its potential to intercalate into, solubilize, or otherwise perturb lipid bilayers.

Enzyme-Substrate or Receptor-Ligand Interaction Studies Involving this compound (in vitro mechanistic focus)

Information regarding the in vitro interactions of this compound with enzymes or receptors is not present in the public domain. Mechanistic studies would be needed to determine if this compound can act as an inhibitor, activator, or binder for specific biological targets.

Mechanisms of Action of this compound in Defined Cellular Assays (non-clinical, non-human, molecular pathways)

There are no published studies on the mechanisms of action of this compound in defined cellular assays. Research in this area would be required to identify any specific molecular pathways or cellular processes that are modulated by this surfactant.

Surface Activity, Micellization Behavior, and Critical Micelle Concentration Studies of this compound

Quantitative data on the surface activity (e.g., surface tension reduction), micellization behavior, and the critical micelle concentration (CMC) of this compound are not available. These fundamental parameters are essential for characterizing any surfactant.

Theoretical and Computational Studies on Sodium 9 Acetoxy 1 Nonylnonyl Sulphate

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity of Sodium 9-acetoxy-1-nonylnonyl sulphate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. researchgate.nettandfonline.comaljest.netaljest.net For this compound, these methods would provide a detailed understanding of its electron distribution, which governs its reactivity and intermolecular interactions.

Electronic Structure and Charge Distribution: DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be performed to optimize the molecule's geometry and compute its electronic wavefunction. aljest.netaljest.netnih.gov From this, a Mulliken or Natural Bond Orbital (NBO) population analysis would reveal the partial atomic charges on each atom. It is anticipated that the negative charge would not be solely localized on the sulphate headgroup but would be distributed to adjacent atoms, including the alkyl chain, influencing its polarity and interaction with solvents. 66.39.60 The presence of the electron-withdrawing acetoxy group at the 9-position is expected to create a localized dipole moment along the alkyl chain, affecting its conformational preferences and interactions at interfaces. The solvent environment can significantly influence the charge distribution and dipole moment, with aqueous solutions generally inducing a larger dipole moment compared to in vacuo calculations. up.ac.za

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the chemical reactivity. aljest.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For an anionic surfactant like this compound, the HOMO would likely be localized around the sulphate and acetoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack. These calculations would allow for the prediction of how the molecule interacts with other chemical species, such as pollutants, surfaces, or biological molecules. aljest.net

The following interactive table presents hypothetical, yet plausible, quantum chemical data for this compound, derived from typical values for similar surfactants.

PropertyIn VacuoIn Aqueous Solution
Total Energy (Hartree) -1542.7-1542.9
Dipole Moment (Debye) 4.56.2
HOMO Energy (eV) -6.8-7.1
LUMO Energy (eV) 1.20.9
HOMO-LUMO Gap (eV) 8.08.0

Molecular Dynamics Simulations of this compound in Solution and at Diverse Interfaces

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of surfactant molecules in various environments over time. researchgate.netnih.govnih.gov For this compound, MD simulations would offer insights into its self-assembly in solution (micellization) and its behavior at interfaces, such as air-water or oil-water.

Behavior in Solution (Micellization): Atomistic MD simulations would model the behavior of multiple this compound molecules in an explicit water box. These simulations could predict the critical micelle concentration (CMC), aggregation number, and the morphology of the resulting micelles. rsc.org The simulations would likely show that the hydrophobic nonylnonyl tails aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic sulphate headgroups remain exposed to the aqueous environment. The acetoxy group's position would influence the packing of the surfactant molecules within the micelle, potentially leading to a less compact structure compared to a simple alkyl sulphate. The choice of force field (e.g., CHARMM, GROMOS, OPLS) would be critical for accurately modeling the intermolecular interactions, particularly the Lennard-Jones parameters for the sodium counterion and the sulphate headgroup. researchgate.net

Behavior at Interfaces: MD simulations are also invaluable for studying the arrangement and orientation of surfactant molecules at interfaces. acs.orgsdu.edu.cn At an air-water interface, this compound molecules would be expected to align with their hydrophobic tails extending into the air and their hydrophilic heads in the water. At an oil-water interface, the tails would penetrate the oil phase. The simulations could quantify the reduction in surface tension and provide details on the packing density and tilt angle of the surfactant molecules at the interface. The acetoxy group may lead to specific conformational arrangements at the interface, influencing the interfacial properties.

The table below illustrates typical parameters for an MD simulation of a surfactant system.

ParameterValue
Simulation Software GROMACS, AMBER
Force Field CHARMM36, OPLS-AA
Water Model TIP3P, SPC/E
System Size (atoms) ~100,000
Simulation Time 100 ns - 1 µs
Temperature (K) 298
Pressure (bar) 1
Ensemble NPT (Isothermal-isobaric)

Structure-Activity Relationship (SAR) Modeling for this compound and its Structural Analogues

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. For this compound and its analogues, SAR studies would be instrumental in optimizing its performance as a surfactant.

A SAR study would involve synthesizing or computationally generating a library of molecules with systematic variations in their structure. For instance, analogues could be created by:

Varying the position of the acetoxy group along the alkyl chain.

Changing the length of the alkyl chains.

Replacing the acetoxy group with other functional groups (e.g., hydroxyl, ether).

Altering the nature of the headgroup.

For each analogue, key surfactant properties such as CMC, surface tension reduction, and foaming ability would be measured or predicted. Subsequently, quantitative structure-activity relationship (QSAR) models would be developed using statistical methods to correlate these properties with calculated molecular descriptors (e.g., hydrophobicity (logP), molecular weight, polar surface area, electronic parameters). Such models would allow for the in silico prediction of the surfactant properties of new, unsynthesized molecules, guiding the design of more effective surfactants.

The following interactive table provides a hypothetical example of a SAR dataset for analogues of this compound.

Analogue (Position of Acetoxy Group)logPPolar Surface Area (Ų)Predicted CMC (mM)
5-acetoxy 6.895.30.8
7-acetoxy 6.995.30.7
9-acetoxy (Target Molecule) 7.095.30.6
11-acetoxy 7.195.30.5

Prediction of Conformational Preferences, Energetic Landscapes, and Spectroscopic Properties of this compound

Understanding the three-dimensional structure and flexibility of this compound is crucial for comprehending its function. Computational methods can predict its preferred conformations and the energy barriers between them.

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, which can be used to validate experimental data or to aid in the interpretation of spectra. For instance, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The predicted spectrum for this compound would show characteristic peaks for the S-O bonds in the sulphate group, the C=O and C-O bonds of the acetoxy group, and the C-H bonds of the alkyl chain. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. nih.govnih.gov

Below is an illustrative table of calculated relative energies for different conformers of a segment of the molecule.

Conformer (Dihedral Angle C8-C9-O-C=O)Relative Energy (kcal/mol)Population (%)
Anti (180°) 0.075
Gauche (+60°) 1.212
Gauche (-60°) 1.212
Eclipsed (0°) 5.0<1

Environmental Fate and Biogeochemical Cycling of Sodium 9 Acetoxy 1 Nonylnonyl Sulphate

Biodegradation Pathways and Mechanisms of Sodium 9-acetoxy-1-nonylnonyl sulphate in Simulated Environmental Systems

There is no available information detailing the biodegradation pathways or the chemical transformations of this compound in simulated environmental systems.

Abiotic Degradation Processes (e.g., hydrolysis, photolysis, oxidation) of this compound in Aquatic and Terrestrial Environments

Specific data on the abiotic degradation of this compound through processes such as hydrolysis, photolysis, or oxidation in aquatic and terrestrial environments could not be found.

Sorption and Transport Phenomena of this compound in Soil and Water Systems

There are no available studies or data on the sorption and transport behavior of this compound in soil and water systems.

Metabolic Transformations of this compound by Environmental Microorganisms

Mechanistic insights into the metabolic transformations of this compound by environmental microorganisms are not documented in existing scientific literature.

Uncharted Waters: Charting the Future of this compound in Advanced Scientific Research

Preliminary research has revealed a significant lack of specific, in-depth scientific literature and data pertaining to the chemical compound this compound. While its basic chemical identifiers are available, a thorough exploration of its potential applications in advanced materials, catalysis, bioconjugation, and theoretical modeling remains an uncharted scientific frontier. The following article, therefore, presents a forward-looking perspective on the prospective research directions and unexplored avenues for this compound, based on analogous long-chain functionalized sulfates and surfactants. This exploration is intended to be a conceptual framework to inspire future scientific inquiry rather than a review of existing research.

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